![molecular formula C19H20ClNO4 B4299948 3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299948.png)
3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID
Overview
Description
3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a chlorobenzoyl group, an isopropoxyphenyl group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 2-chlorobenzoic acid, is reacted with thionyl chloride to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-isopropoxyaniline to form the corresponding amide.
Formation of the Propanoic Acid Derivative: The amide is further reacted with a suitable propanoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-bromobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
- 3-[(2-fluorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
- 3-[(2-methylbenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
Uniqueness
3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the benzoyl group.
Properties
IUPAC Name |
3-[(2-chlorobenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-12(2)25-14-9-7-13(8-10-14)17(11-18(22)23)21-19(24)15-5-3-4-6-16(15)20/h3-10,12,17H,11H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVUSKLBRBDDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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